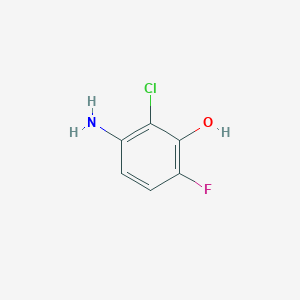

3-Amino-2-chloro-6-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

3-amino-2-chloro-6-fluorophenol |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2 |

InChI Key |

GXTPLEWDBIMADO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Chloro 6 Fluorophenol

Precursor-Based Synthetic Routes to Halogenated Aminophenols

The synthesis of complex aromatic molecules such as 3-Amino-2-chloro-6-fluorophenol often begins with simpler, commercially available precursors. These starting materials undergo a series of reactions to introduce the desired functional groups at specific positions on the aromatic ring. The following sections detail the key precursor-based strategies for assembling halogenated aminophenols.

Strategic Introduction of Halogen Substituents (Fluorine and Chlorine)

The introduction of halogen atoms onto an aromatic ring is a fundamental step in the synthesis of halogenated phenols. The precise placement of these substituents is crucial and is often directed by the existing functional groups on the ring.

One common strategy involves the direct halogenation of a phenol (B47542) derivative. For instance, 2-fluorophenol (B130384) can be chlorinated to produce 2-chloro-6-fluorophenol, a key intermediate. A patented method describes the sulfonation of o-fluorophenol followed by chlorination and subsequent hydrolysis to yield 2-chloro-6-fluorophenol. nih.gov This multi-step approach allows for controlled introduction of the chlorine atom.

Another approach starts with a di-substituted precursor, such as 2,6-dichloronitrobenzene, which can undergo a fluorination reaction to replace one of the chlorine atoms with fluorine, yielding 2-fluoro-6-chloro-nitrobenzene. wikipedia.org The specific reagents and conditions for these transformations are critical for achieving high yields and regioselectivity.

Table 1: Halogenation Reactions for Phenol Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Fluorophenol | 1) Sulfonating agent (e.g., oleum), 2) Chlorinating agent (e.g., NCS), 3) Hydrolysis | 2-Chloro-6-fluorophenol | High | nih.gov |

| 2,6-Dichloronitrobenzene | Potassium fluoride (B91410) in an organic solvent | 2-Fluoro-6-chloro-nitrobenzene | Not specified | wikipedia.org |

| o-Fluoroaniline | N-chlorosuccinimide (NCS) in DMF | 2-Chloro-6-fluoroaniline | Not specified | google.com |

Selective Nitration and Subsequent Reduction to Amino Groups

The introduction of an amino group onto the aromatic ring is typically achieved through a two-step process: nitration followed by reduction. The nitration of an activated aromatic ring, such as a phenol, must be carefully controlled to achieve the desired regioselectivity. The directing effects of the existing substituents (hydroxyl and halogens) play a significant role in determining the position of the incoming nitro group.

For halogenated phenols, electrophilic nitration can occur at positions ortho or para to the hydroxyl group. researchgate.net The use of specific nitrating agents and conditions can influence the isomeric ratio of the products. For example, the nitration of phenols can be achieved with high regioselectivity using ammonium (B1175870) nitrate (B79036) and potassium bisulfate. dergipark.org.tr

Once the nitro group is in place, it can be reduced to an amino group. This reduction is a common transformation in organic synthesis, with a variety of reagents available to effect this change.

Table 2: Nitration of Halogenated Phenols

| Starting Material | Nitrating Agent | Product | Key Observation | Reference |

|---|---|---|---|---|

| Halo-substituted benzenoids | Mixed acid (HNO₃/H₂SO₄) | Ortho-nitro derivative | Nitro group entry is always ortho to the halo group. | researchgate.net |

| 4-Bromophenol | NH₄NO₃, KHSO₄ in acetonitrile | 4-Bromo-2-nitrophenol | Regioselective ortho nitration. | dergipark.org.tr |

| Phenols | Metal salts with sonication | Ortho and para nitro derivatives | Sonication can enhance regioselectivity and reduce reaction times. | scirp.org |

Diazotization-Hydrolysis Pathways in Fluorinated Phenol Synthesis

Diazotization is a powerful method for introducing a variety of functional groups onto an aromatic ring, including a hydroxyl group. This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be hydrolyzed to the corresponding phenol.

This strategy is particularly useful when direct hydroxylation of the aromatic ring is difficult or leads to a mixture of isomers. For the synthesis of fluorinated phenols, a fluoro-substituted aniline (B41778) can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid. wikipedia.orggoogle.com The resulting diazonium salt is often unstable and is typically used immediately in the next step. Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the desired phenol.

Table 3: Phenol Synthesis via Diazotization-Hydrolysis

| Starting Amine | Reagents | Intermediate | Product | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-6-chloroaniline | 30% Sulfuric acid, Nitrosation reagent C | 2-Fluoro-6-chlorobenzenediazonium salt | 2-Fluoro-6-chlorophenol | Not specified | wikipedia.org |

| 2,5-Dichloroaniline | Sodium nitrite, Sulfuric acid, Organic acid | 2,5-Dichlorobenzenediazonium salt | 2,5-Dichlorophenol | Temperature ≤ 25°C | google.com |

| Aromatic amines | Sodium nitrite, Strong acid (e.g., HCl, H₂SO₄) | Arenediazonium salt | Phenol | Heat | google.com |

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas.

A key challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituent is reductively removed. nih.gov The choice of catalyst and reaction conditions is critical to minimize this side reaction. Raney nickel is often a preferred catalyst for the reduction of nitro groups in the presence of chloro substituents, as it can exhibit lower dehalogenation activity compared to palladium-based catalysts. organic-chemistry.org The use of doped Raney-type catalysts, for example with molybdenum, can further improve selectivity and reduce hydrodehalogenation. nih.gov

Table 4: Catalytic Hydrogenation of Halogenated Nitroaromatics

| Substrate | Catalyst | Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Halonitroaromatic compounds | Raney nickel | Hydrogen gas | Haloaminoaromatic compounds | Can minimize hydrodehalogenation. | organic-chemistry.org |

| 3-Chloro-4-fluoronitrobenzene | Molybdenum-doped Raney nickel | Methanol (B129727), 75°C, 15 bars H₂ | 3-Chloro-4-fluoroaniline | Low hydrodechlorination yield (0.5-0.9%). | nih.gov |

| Nitroarenes | Pyrolyzed Ni(II)-Ce(III) complex | Hydrogen gas | Anilines | Effective for a range of nitroarenes, including halogenated ones. | researchgate.net |

Regioselective Synthesis Techniques

Achieving the correct arrangement of substituents on the aromatic ring is a central challenge in the synthesis of this compound. Regioselective synthesis techniques are employed to control the position of functionalization, ensuring the desired isomer is formed as the major product.

Directed Ortho-Metalation Approaches for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, such as n-butyllithium. This coordination directs the deprotonation of the aromatic ring at the position ortho to the DMG. The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent at the ortho position with high regioselectivity.

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org Fluorine itself can also act as a directing group, facilitating lithiation at the adjacent position. For the synthesis of substituted fluorophenols, the hydroxyl group can be protected as a DMG, such as a carbamate, to direct the introduction of other substituents. This approach offers a high degree of control over the substitution pattern of the aromatic ring.

Table 5: Directed Ortho-Metalation for Aromatic Functionalization

| Substrate | Directing Group | Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| Anisole | Methoxy | n-Butyllithium | Various | Ortho-substituted anisole | wikipedia.org |

| para-Substituted fluorobenzenes | Fluorine | LDA or LiTMP | Various | Ortho-lithiated fluorobenzene | |

| O-Aryl N-isopropylcarbamates | N-isopropylcarbamate (after N-silylation) | n-Butyllithium–TMEDA | Various | Ortho-substituted O-aryl N-isopropylcarbamate | Not specified in provided text |

Application of Protecting Group Chemistry in Multi-Substituted Aromatics

The synthesis of multi-substituted aromatic compounds like this compound often requires the use of protecting groups to achieve the desired regioselectivity. organic-chemistry.org Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation that is being carried out on another part of the molecule. organic-chemistry.org This strategy is crucial when dealing with aromatic rings that have multiple reactive sites.

In the context of synthesizing substituted phenols, protecting the hydroxyl group is a common and effective strategy. acs.org For instance, the tetrafluoropyridyl (TFP) group has been demonstrated as a useful protecting group for phenols, enabling regioselective electrophilic aromatic substitution (SEAr) reactions at positions that might not be favored otherwise. acs.org This approach allows for the introduction of substituents at specific locations on the aromatic ring, after which the protecting group can be removed to yield the desired product. acs.org

Another widely used protecting group, particularly for amines, is the tert-butyloxycarbonyl (Boc) group. fiveable.me This group is stable under a range of conditions and can be readily removed with mild acids, making it a versatile tool in multi-step syntheses. fiveable.me Similarly, the carbobenzoxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are also employed to protect amino groups during synthesis. fiveable.me The choice of protecting group is critical and depends on the specific reaction conditions and the stability of other functional groups present in the molecule. organic-chemistry.org

The use of blocking groups, such as the sulfonic acid group, can also direct the regioselectivity of substitution reactions. pearson.com By temporarily blocking a more reactive position (e.g., the para position), substitution can be forced to occur at a less favored site (e.g., the ortho position). pearson.commasterorganicchemistry.com The blocking group can then be removed in a subsequent step. masterorganicchemistry.com This strategy, combined with the careful selection of protecting groups for other functionalities, provides a powerful toolbox for the rational design and synthesis of complex aromatic compounds.

Table 1: Common Protecting Groups in Aromatic Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions | Key Features |

| Tetrafluoropyridyl (TFP) | Phenol | Sequential reactions and deprotection | Influences remote regioselectivity |

| tert-Butyloxycarbonyl (Boc) | Amine | Mild acidic conditions | Stable under various conditions |

| Carbobenzoxy (Cbz) | Amine | Catalytic hydrogenation | Common in peptide synthesis |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic conditions | Orthogonal to Boc protection |

| Sulfonic Acid (as a blocking group) | Aromatic position (e.g., para) | Strong acid and heat | Reversible, directs ortho substitution |

Enzymatic and Oxidative Fluorination Strategies for Phenols

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While traditional chemical fluorination methods often require harsh and hazardous reagents, enzymatic and oxidative fluorination strategies offer milder and more selective alternatives. youtube.com

Enzymatic approaches for the synthesis of fluorinated compounds are gaining increasing attention. nih.gov A variety of enzymes, including cytochrome P450s, lipases, and fluorinases, have been explored for their ability to catalyze fluorination reactions. nih.gov Of particular interest is the direct formation of a carbon-fluorine bond by fluorinases, which is considered a highly effective and promising method. nih.gov

For the modification of phenols, peroxidases have been shown to be effective in catalyzing the oxidation of phenolic compounds. nih.gov In the presence of an oxidant like hydrogen peroxide, these enzymes can generate free radicals from phenols, which can then undergo further reactions. nih.gov While not a direct fluorination method, this enzymatic oxidation can be a key step in a multi-step synthesis leading to a fluorinated phenol.

Oxidative fluorination provides another route to fluorinated aromatics. These methods often involve the use of electrophilic fluorinating agents. Recent advancements have focused on developing milder and safer reagents and protocols for oxidative fluorination. youtube.com For instance, a method has been developed that utilizes solid, easy-to-handle reagents, making the chemistry more accessible and safer for chemists. youtube.com These newer methods are constantly expanding the possibilities for synthesizing complex fluorinated molecules. youtube.com

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that require consideration include the choice of solvent, reaction temperature, catalyst selection, and the control of pressure and atmosphere.

Investigation of Solvent Systems and Reaction Temperatures

The selection of an appropriate solvent system and reaction temperature is critical for maximizing the yield and purity of the desired product. Different solvents can influence the solubility of reactants and intermediates, as well as the rate and selectivity of the reaction.

For instance, in the synthesis of related aminophenol compounds, solvents like ethanol (B145695) and acetic acid have been utilized. prepchem.comgoogle.com The choice of solvent can significantly impact reaction time and yield. In one study, changing the solvent from water to ethanol for a condensation reaction resulted in an increased yield and a shorter reaction time. researchgate.net

Reaction temperature is another crucial variable. In the nitration of m-chlorophenol, a key step in one synthetic route to a related aminophenol, the reaction is typically carried out at low temperatures (-5°C to 5°C) during the addition of nitric acid, followed by a gradual warming to a specific temperature (e.g., 20°C to 30°C) for the substitution reaction. google.com Precise temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of unwanted byproducts.

Table 2: Effect of Solvent and Temperature on a Model Condensation Reaction researchgate.net

| Entry | Solvent | Temperature | Time (hours) | Yield (%) |

| 1 | Water | Reflux | 4 | 83 |

| 2 | Ethanol | Reflux | 2 | 88 |

Catalyst Selection and Mechanistic Role in Amination/Reduction

Catalysts play a pivotal role in the amination and reduction steps required for the synthesis of this compound. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and the conditions required.

For the reduction of a nitro group to an amino group, a common transformation in the synthesis of aminophenols, various catalysts can be employed. Platinum dioxide has been used for the catalytic reduction of a nitrophenol derivative using hydrogen gas. prepchem.com Another approach involves the use of ferrous sulfate (B86663) in the presence of hydrazine (B178648) hydrate (B1144303) for the reduction of 3-chloro-2-nitrophenol. google.com

In reductive amination reactions, which involve the conversion of a carbonyl group to an amine, transition metal catalysts are extensively used. researchgate.net Iridium-based catalysts, for example, have shown high activity and selectivity in the synthesis of primary amines from ketones. kanto.co.jp Different iridium catalysts with varying ligands (e.g., picolinamide (B142947) or quinolinol) exhibit different reactivities and selectivities, allowing for the fine-tuning of the reaction to obtain the desired secondary or tertiary amines. kanto.co.jp Cobalt-based catalysts have also been developed as a cost-effective and sustainable alternative for reductive amination, demonstrating broad applicability for a range of ketones and aldehydes. mdpi.com

The mechanism of catalytic reductive amination generally involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced by the catalyst in the presence of a reducing agent. researchgate.net The catalyst facilitates this process, often through the activation of the carbonyl compound and/or the amine. jocpr.com

Table 3: Comparison of Catalysts for Reductive Amination of Acetophenone mdpi.com

| Entry | Catalyst | Yield of 1-phenylethanamine (%) |

| 1 | None | 0 |

| 2 | Co-phenanthroline precursor on silica | 0 |

| 3 | Co-Ph@SiO2(700) | >93 |

| 4 | Co-Ph@SiO2(800) | >93 |

| 5 | Co-Ph@SiO2(900) | >93 |

| 6 | Co-Ph@SiO2(1000) | >93 |

| 7 | Ni-Ph@SiO2(900) | 0 |

| 8 | Fe-Ph@SiO2(900) | 0 |

Pressure and Atmospheric Control for Reaction Efficiency

Controlling the pressure and atmosphere under which a reaction is conducted can significantly impact its efficiency and outcome. While many reactions in the synthesis of aromatic compounds are carried out at atmospheric pressure, certain transformations benefit from or require elevated pressures. tudublin.ie

For example, catalytic hydrogenations, a common method for reducing nitro groups, are often performed under a hydrogen atmosphere. prepchem.com The pressure of the hydrogen gas can influence the reaction rate. Some reductive amination processes also utilize hydrogen gas at elevated pressures. taylorandfrancis.com

High-pressure conditions can also alter the reactivity and electronic properties of aromatic compounds. nih.gov Applying pressure can decrease the resonance energy of an aromatic system, potentially making it more susceptible to reactions that would be difficult under ambient conditions. nih.gov While not a standard technique for the synthesis of this compound, the influence of pressure on aromatic reactivity is an area of ongoing research. nih.govosti.gov

The atmosphere under which a reaction is run is also critical. Many reactions involving sensitive reagents or intermediates are carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with oxygen or moisture from the air. The specific atmospheric requirements will depend on the nature of the reactants and catalysts involved in the synthesis.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Chloro 6 Fluorophenol

Transformations Involving the Aromatic Amino Group

The amino group of 3-Amino-2-chloro-6-fluorophenol is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of heterocyclic systems.

Acylation and alkylation of the amino group are fundamental reactions for modifying the properties of this compound. Acylation, typically carried out with acyl chlorides or anhydrides, converts the amino group into an amide. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific acyl moieties that may impart desired biological or chemical characteristics.

Alkylation of the amino group introduces alkyl substituents, which can modulate the electronic and steric properties of the molecule. These reactions are crucial for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

The diazotization of the amino group on this compound, followed by subsequent reactions, offers a powerful method for introducing a variety of functional groups onto the aromatic ring. This process involves treating the aminophenol with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. These salts are highly versatile intermediates that can undergo a range of transformations.

A prominent example of such a transformation is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br), a cyano group, or other functionalities. wikipedia.orgnih.gov For instance, using copper(I) chloride would result in the substitution of the diazonium group with a chlorine atom. wikipedia.org The Sandmeyer reaction is known for its broad applicability in synthesizing aryl halides from aryl amines. wikipedia.orgnih.gov The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution. wikipedia.org

Modern variations of the Sandmeyer reaction have expanded its scope to include trifluoromethylation and other modifications. wikipedia.orgnih.gov It's important to note that while diazotization is a key step, not all subsequent reactions require a metal catalyst. For example, fluorination can be achieved using tetrafluoroborate (B81430) anions in what is known as the Balz-Schiemann reaction, and hydroxylation can be performed by boiling the diazonium salt in aqueous acid, although this latter method can lead to side products. wikipedia.org

Recent advancements have focused on developing milder and more efficient protocols for these transformations, including one-pot procedures and the use of alternative catalysts to overcome the limitations of classical methods, such as the use of stoichiometric copper salts and harsh acidic conditions. nih.govnih.gov

The amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. arpgweb.comresearchgate.net This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). researchgate.net The formation of the characteristic azomethine (-C=N-) group is a key feature of these derivatives. arpgweb.com

Schiff bases derived from aminophenols are of significant interest due to their wide range of applications, including their use as ligands for the formation of metal complexes. arpgweb.comrsc.org The lone pair of electrons on the nitrogen atom of the azomethine group plays a crucial role in their coordinating ability. arpgweb.com The synthesis of Schiff bases from 2-aminophenol (B121084) and various aldehydes has been extensively studied, leading to compounds with potential applications as chemosensors for metal ions. rsc.org The formation of these Schiff bases can be confirmed by spectroscopic methods such as FT-IR and NMR. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

| This compound | Aldehyde/Ketone | Schiff Base | Imine (-C=N-) |

| 2-Aminophenol | Substituted Benzaldehydes | Schiff Bases | Azomethine (-C=N-) researchgate.net |

| 2-Aminophenol | Salicylaldehyde | Schiff Base (MJ1) | Imine (-C=N-) rsc.org |

| 2-Aminophenol | 4-Bromo-2-hydroxybenzaldehyde | Schiff Base (MJ2) | Imine (-C=N-) rsc.org |

The presence of both an amino and a hydroxyl group in an ortho-relationship in derivatives of this compound makes it a valuable precursor for the synthesis of benzoxazole (B165842) rings. Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov

The traditional and most common method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as esters, anhydrides, or acyl chlorides). nih.gov This reaction typically involves heating the two components, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration process. organic-chemistry.org

Numerous methodologies have been developed to improve the efficiency and scope of benzoxazole synthesis. These include the use of various catalysts like samarium triflate, copper iodide, and fluorophosphoric acid, as well as employing different reaction media and conditions. nih.govorganic-chemistry.org For example, a green and efficient method utilizes samarium triflate as a reusable acid catalyst in an aqueous medium for the reaction of o-aminophenols with aldehydes. organic-chemistry.org Another approach involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org

The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, also yields 2-substituted benzoxazoles. organic-chemistry.org Furthermore, one-pot procedures have been developed, such as the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols followed by an acid-mediated ring closure. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product |

| 2-Aminophenol and Aldehydes | Samarium triflate, aqueous medium | 2-Substituted Benzoxazoles organic-chemistry.org |

| 2-Aminophenols and β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles organic-chemistry.org |

| Aryl/Vinyl Bromides and 2-Aminophenols | Aminocarbonylation followed by acid | 2-(Hetero)aryl or 2-Styryl Benzoxazoles organic-chemistry.org |

| o-Haloanilides | CuI and 1,10-phenanthroline | Benzoxazoles organic-chemistry.org |

| 2-Aminophenol and Aldehydes | Fluorophosphoric acid, ethanol, room temp | Benzoxazole derivatives nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound provides another reactive site for derivatization, primarily through etherification reactions.

The phenolic hydroxyl group can be converted into an ether functionality through reactions with various alkylating or arylating agents. A classic and widely used method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl or aryl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.com The alkylating agent is typically a primary alkyl halide, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com

This etherification strategy is valuable for introducing a wide range of substituents, which can significantly alter the physical, chemical, and biological properties of the parent molecule. For example, a patent describes the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of potassium hydroxide (B78521) or sodium hydroxide to form the corresponding ether derivative. google.com

| Phenolic Compound | Reagent | Base | Reaction Type | Product |

| This compound | Alkyl/Aryl Halide | Strong Base (e.g., NaH) | Williamson Ether Synthesis wikipedia.orgmasterorganicchemistry.com | Ether derivative |

| 2-Chloro-4-aminophenol | Perfluoromethyl vinyl ether | KOH or NaOH | Nucleophilic Addition/Substitution google.com | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline google.com |

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding esters. This reaction is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base to deprotonate the phenol and increase its nucleophilicity.

Given the presence of a nucleophilic amino group in the molecule, chemoselectivity can be a key consideration. Under certain conditions, the amino group could compete with the hydroxyl group in reacting with the electrophilic acylating agent. Therefore, protection of the amino group, for instance by converting it to an amide and deprotecting it later, may be a necessary strategy to ensure selective O-acylation. A patent describing the synthesis of a related compound, 3-amino-4-fluorophenol, utilizes an esterification step of an intermediate 2-halogen-4-fluorophenol, demonstrating the feasibility of this transformation on similarly substituted rings. patsnap.com

Table 1: General Conditions for Esterification of Phenols

| Reagent | Catalyst/Base | Typical Solvent |

|---|---|---|

| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF |

| Carboxylic Anhydride | DMAP, Pyridine | Dichloromethane, Acetonitrile |

Controlled Oxidation Pathways of Phenols

The oxidation of aminophenols can be complex, with the reaction pathway heavily dependent on the relative positions of the amino and hydroxyl groups, the specific oxidant used, and the reaction conditions. ua.es For this compound, which is a meta-aminophenol derivative, oxidation can potentially occur at both the amino and the phenolic hydroxyl functionalities.

Electrochemical studies and chemical oxidation of various aminophenol isomers have shown that oxidation can lead to the formation of quinone-imines, phenoxazinones, or polymeric materials. ua.esrsc.orgiitkgp.ac.inrsc.org For instance, the enzymatic or chemical oxidation of 2-aminophenols is a well-established method for synthesizing the phenoxazinone scaffold, a core structure in various natural products and dyes. iitkgp.ac.inrsc.org While the subject compound is a 3-aminophenol (B1664112), intramolecular cyclization to a phenoxazine-type structure is less direct. However, oxidative coupling reactions are plausible. Oxidation catalyzed by enzymes like horseradish peroxidase or prostaglandin (B15479496) synthase often proceeds via a one-electron oxidation to generate a phenoxy free radical, which can then undergo further reactions. nih.gov The presence of the halogen substituents on this compound would influence the redox potential and the stability of any resulting radical or quinonoid intermediates. Some studies on m-aminophenol suggest that the amino group may be preferentially oxidized. ua.es

Reactivity of Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are key sites for modification, primarily through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

In this compound, both halogen atoms are electron-withdrawing and can act as leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a much better leaving group than chloride due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. osti.gov The reaction is further activated by the ortho-chlorine substituent. While the amino and hydroxyl groups are electron-donating and generally deactivate the ring towards nucleophilic attack, the electronic effects of the halogens are dominant in activating the system for SNAr. Therefore, treatment of this compound with a strong nucleophile (e.g., alkoxides, thiolates, or amines) would be expected to result in the selective substitution of the fluorine atom at the C-6 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com For this compound, both the C-Cl and C-F bonds are potential sites for reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Stille (with organostannanes) couplings.

The relative reactivity of aryl chlorides and aryl fluorides in these reactions is highly dependent on the choice of catalyst (metal and ligand) and reaction conditions. Typically, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Cl bond, which facilitates the initial oxidative addition step. However, specialized nickel or palladium catalyst systems with specific ligands have been developed to activate the more robust C-F bond. researchgate.net This differential reactivity allows for selective and sequential functionalization. For example, a palladium-catalyzed Suzuki coupling could be performed selectively at the C-Cl position, leaving the C-F bond intact for a subsequent transformation. Conversely, certain nickel or titanium catalysts might favor C-F bond activation. researchgate.net

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Potential Site of Reactivity |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | C-Cl > C-F |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand (e.g., XPhos) | C-Cl > C-F |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-Cl |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-Cl |

Utility as a Key Synthetic Intermediate

The diverse reactive handles on this compound make it a valuable starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Precursor in Medicinal Chemistry Scaffolds

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that provides the three-dimensional framework for the presentation of various functional groups to a biological target. researchgate.net Aminophenol-based structures are recognized as privileged scaffolds because they can be elaborated into a variety of heterocyclic systems that are frequently found in bioactive compounds. researchgate.netnih.gov

For example, o-aminophenols are common precursors for the synthesis of benzoxazoles, which are present in numerous pharmacologically active agents. nih.gov The reaction of an o-aminophenol with reagents like cyanogen (B1215507) bromide or by condensation with aldehydes leads to the formation of the benzoxazole ring system. nih.govresearchgate.net Although this compound is a meta-aminophenol, its derivatization through the reactions described above (e.g., SNAr or cross-coupling) can generate ortho-substituted intermediates that can then be cyclized. The specific substitution pattern of this compound—with its defined stereoelectronic properties—can be exploited to synthesize novel inhibitors, probes, or modulators for various biological targets, such as kinases or proteases. nih.gov The development of factor Xa inhibitors from an aminophenol scaffold highlights the utility of this chemical class in drug discovery. nih.gov

Building Block for Agrochemical Compounds

While direct, publicly available research detailing the synthesis of commercialized agrochemicals starting from this compound is limited, its structural motifs are present in patented herbicidal compounds. For instance, the core structure of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a compound with noted herbicidal activity, shares a chlorofluorinated aminophenyl-like moiety. This suggests the potential of this compound as a precursor for developing novel pyridine-based herbicides.

The synthesis of such complex agrochemicals would likely involve a multi-step process. The amino group of this compound could be diazotized and subsequently replaced to introduce other functionalities, or it could undergo condensation reactions. The phenolic hydroxyl group could be etherified to introduce a variety of side chains, further modifying the biological activity of the resulting molecule.

The development of new fungicides is another area where this compound could serve as a valuable starting material. For example, fluorinated quinoline (B57606) analogs have demonstrated significant antifungal properties. nih.gov A plausible synthetic strategy could involve the condensation of this compound with appropriate diketones or other cyclization precursors to form novel halogenated quinoline or quinolone structures. The presence of both chlorine and fluorine atoms on the resulting molecule could enhance its efficacy and spectrum of activity against various plant pathogens.

Table 1: Potential Agrochemical Derivatives of this compound

| Agrochemical Class | Potential Derivative Structure | Synthetic Strategy |

| Herbicides | Substituted Pyridine Carboxylic Acids | Multi-step synthesis involving diazotization and coupling reactions. |

| Fungicides | Halogenated Quinolines/Quinolones | Condensation with diketones or other cyclization precursors. |

Intermediate in the Synthesis of Advanced Materials

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a prime candidate for the synthesis of high-performance polymers such as polyamides and polybenzoxazoles. These polymers are known for their thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for advanced materials applications.

The synthesis of polyamides would typically involve the polycondensation of this compound with a diacid chloride. nih.govresearchgate.netresearchgate.net The amino group of the phenol would react with the acid chloride to form an amide linkage, creating the polymer backbone. The presence of the chloro and fluoro substituents on the aromatic ring is expected to impart desirable properties to the resulting polyamide, such as flame retardancy, reduced water absorption, and enhanced thermal stability.

Furthermore, this compound is a key precursor for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers with exceptional thermal and oxidative stability. The synthesis of benzoxazole rings typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. In this case, the amino and hydroxyl groups of this compound would react with a dicarboxylic acid or diacid chloride to form a poly(hydroxy amide) intermediate, which is then cyclized at high temperatures to form the final polybenzoxazole structure. The halogen substituents would be retained in the final polymer, potentially enhancing its properties.

Table 2: Potential Polymers Derived from this compound

| Polymer Class | Monomer Reactants | Key Reaction Type | Expected Polymer Properties |

| Polyamides | This compound and a diacid chloride | Polycondensation | Flame retardancy, low moisture uptake, high thermal stability. |

| Polybenzoxazoles | This compound and a dicarboxylic acid/diacid chloride | Condensation followed by cyclization | Exceptional thermal and oxidative stability, high strength. |

Advanced Spectroscopic Characterization and Elucidation of 3 Amino 2 Chloro 6 Fluorophenol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 3-Amino-2-chloro-6-fluorophenol. These complementary methods provide insights into the fundamental vibrational modes, the nature of hydrogen bonding, and the conformational preferences of the molecule.

Detailed Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is complex, with numerous fundamental modes arising from the vibrations of the benzene (B151609) ring and its substituents. The assignment of these modes can be made by comparison with the spectra of similar substituted phenols. researchgate.netresearchgate.net The high-frequency region of the IR spectrum is typically dominated by the stretching vibrations of the O-H and N-H bonds. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range. The lower frequency region contains a wealth of information, including C-C stretching, in-plane and out-of-plane bending vibrations of the aromatic ring, as well as vibrations associated with the C-O, C-N, C-Cl, and C-F bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3600-3200 | Stretching vibration of the hydroxyl group, sensitive to hydrogen bonding. |

| N-H Stretch | 3500-3300 | Symmetric and asymmetric stretching vibrations of the amino group. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the carbon-hydrogen bonds on the benzene ring. |

| C=C Stretch (Aromatic) | 1620-1450 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O Stretch | 1260-1180 | Stretching vibration of the carbon-oxygen bond of the phenol (B47542). |

| C-N Stretch | 1340-1250 | Stretching vibration of the carbon-nitrogen bond of the amino group. |

| C-F Stretch | 1350-1150 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | 850-550 | Stretching vibration of the carbon-chlorine bond. |

This table presents expected ranges based on characteristic group frequencies and data from related substituted phenols.

Probing Inter- and Intramolecular Hydrogen Bonding Interactions

The presence of both hydroxyl and amino groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. najah.edulibretexts.org These interactions can be effectively studied using IR spectroscopy by analyzing the position and shape of the O-H and N-H stretching bands. pressbooks.pubdocbrown.infoepa.gov In a dilute, non-polar solvent, a sharp band corresponding to the "free" O-H stretch is expected around 3600 cm⁻¹. libretexts.org The formation of an intramolecular hydrogen bond, likely between the hydroxyl group and the adjacent fluorine or chlorine atom, would result in a red shift (lower frequency) of this band. Intermolecular hydrogen bonding, which becomes more prevalent at higher concentrations, leads to a broad absorption band at lower wavenumbers (typically 3400-3200 cm⁻¹). libretexts.orgpressbooks.pub Similar shifts are anticipated for the N-H stretching vibrations of the amino group, although they are generally less pronounced than those of the O-H group.

Conformational Analysis and Rotameric Equilibrium through Vibrational Signatures

The rotation around the C-O and C-N bonds in this compound can give rise to different conformers, or rotamers. youtube.comlibretexts.org These conformers may have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). By studying the temperature dependence of the vibrational spectra, it may be possible to identify bands corresponding to different conformers and to study their relative stabilities and the thermodynamics of the rotameric equilibrium. For instance, the C-F and C-Cl stretching and bending modes could be sensitive to the orientation of the O-H and N-H groups. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Interpretations

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the hydroxyl proton, and the amino protons. nih.govrsc.org The chemical shifts of the aromatic protons are influenced by the electronic effects of all the substituents. The amino and hydroxyl groups are electron-donating, which would tend to shield the aromatic protons and shift their signals to a higher field (lower ppm). Conversely, the electronegative chlorine and fluorine atoms are electron-withdrawing, causing a deshielding effect and a downfield shift. The exact chemical shifts will depend on the position of the protons relative to these substituents. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. libretexts.org The amino protons will also likely appear as a broad signal.

The ¹³C NMR spectrum will provide information about each carbon atom in the molecule. chemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms are also governed by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group (C-OH) and the amino group (C-NH₂) will be significantly deshielded. The carbons bonded to the electronegative fluorine and chlorine atoms will also show downfield shifts.

| Nucleus | Expected Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic ¹H | 6.0 - 7.5 | Electronic effects of -NH₂, -OH, -Cl, and -F substituents. |

| -OH ¹H | 4.0 - 8.0 (variable) | Hydrogen bonding, solvent, concentration, temperature. |

| -NH₂ ¹H | 3.0 - 5.0 (variable) | Hydrogen bonding, solvent, exchange rate. |

| Aromatic ¹³C | 110 - 160 | Substituent effects, with C-O, C-N, C-Cl, and C-F being downfield. |

This table presents estimated chemical shift ranges based on data for analogous substituted phenols and anilines. libretexts.orgrsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the chemical structure of organic molecules by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of the substituted benzene ring.

Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling interactions, which is particularly useful for identifying adjacent protons on the aromatic ring. In the case of this compound, the two aromatic protons would be expected to show a correlation in the COSY spectrum, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and the carbon atoms to which they are directly attached. This technique would allow for the direct assignment of the two aromatic C-H carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most informative 2D NMR technique for this compound, as it shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary (non-protonated) carbons of the benzene ring. For instance, the aromatic protons would show HMBC correlations to the carbons bearing the amino, chloro, fluoro, and hydroxyl groups, thereby confirming the substitution pattern. The protons of the amino group and the hydroxyl group could also exhibit correlations to adjacent carbons.

Expected ¹H and ¹³C NMR Data for this compound

While specific experimental data for this compound is not publicly available, the following table represents expected chemical shifts based on the analysis of similar substituted phenols.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H (on C4) | 6.5 - 7.0 | - |

| H (on C5) | 6.7 - 7.2 | - |

| C1 (C-OH) | - | 145 - 155 |

| C2 (C-Cl) | - | 115 - 125 |

| C3 (C-NH2) | - | 135 - 145 |

| C4 | - | 110 - 120 |

| C5 | - | 120 - 130 |

| C6 (C-F) | - | 150 - 160 (d, JCF ≈ 240 Hz) |

| NH₂ | 3.5 - 5.0 | - |

| OH | 5.0 - 6.5 | - |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₆H₅ClFNO) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is influenced by the substituents on the aromatic ring. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

Expected fragmentation pathways for this compound could include:

Loss of a chlorine radical (Cl•).

Loss of carbon monoxide (CO) from the phenolic group.

Loss of hydrogen cyanide (HCN) from the aniline (B41778) moiety.

Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 161/163 | [M]⁺ (Molecular ion) |

| 126 | [M - Cl]⁺ |

| 133/135 | [M - CO]⁺ |

| 134/136 | [M - HCN]⁺ |

Note: This is a hypothetical data table. The relative abundances of the fragments would depend on the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this case is the substituted benzene ring.

The amino (-NH₂) and hydroxyl (-OH) groups are auxochromes with lone pairs of electrons that can be delocalized into the aromatic pi-system, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The chloro (-Cl) and fluoro (-F) groups, also auxochromes, would have a lesser effect.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol (B129727) or ethanol (B145695), would be expected to show characteristic absorption bands corresponding to π → π* transitions. For comparison, 3-aminophenol (B1664112) exhibits absorption maxima around 230 nm and 285 nm. The substitution pattern in this compound would be expected to result in shifts of these bands.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

| π → π | ~240 |

| π → π | ~290 |

Note: This is a hypothetical data table based on related structures. The exact absorption maxima and molar absorptivities would need to be determined experimentally.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding.

For this compound, XRD analysis would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule. Furthermore, it would elucidate the crystal packing, which is likely to be dominated by hydrogen bonding involving the amino and hydroxyl groups. These hydrogen bonds can form intricate networks, influencing the physical properties of the solid.

While a crystal structure for this compound is not available in the public domain, the analysis of a related compound, 4-amino-2,6-dichlorophenol, reveals O—H···N and N—H···O hydrogen bonds that lead to the formation of infinite chains and sheets in the crystal lattice. sigmaaldrich.com A similar hydrogen-bonding motif would be anticipated for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | O-H···N and N-H···O hydrogen bonds |

Note: This is a hypothetical data table. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Amino 2 Chloro 6 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 3-Amino-2-chloro-6-fluorophenol, enabling the prediction of its characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized molecular geometry. researchgate.net These studies provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Furthermore, DFT is applied to analyze the electronic structure, yielding information about the distribution of electrons within the molecule. This analysis is critical for predicting the molecule's reactivity and interaction with other chemical species.

Vibrational frequency calculations are also performed using DFT. researchgate.net The theoretical vibrational spectra can be compared with experimental data, such as that from infrared spectroscopy, to confirm the molecular structure and to understand the vibrational modes of the molecule. These modes correspond to the stretching, bending, and torsional motions of the atoms.

Below is a table showcasing typical data obtained from DFT calculations for a molecule like this compound.

| Parameter | Calculated Value |

| Optimized Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C-C Bond Lengths (Å) | 1.38 - 1.40 |

| C-N Bond Length (Å) | ~1.40 |

| C-O Bond Length (Å) | ~1.36 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.35 |

| Key Vibrational Frequencies (cm⁻¹) | C-H stretch, N-H stretch, O-H stretch, C=C aromatic stretch |

Higher-Level Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Refinement

To achieve a more accurate description of the electronic structure, higher-level ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are employed. researchgate.net The Hartree-Fock method provides a foundational approximation of the electronic wavefunction, while MP2 calculations build upon the HF results by incorporating electron correlation effects. researchgate.net These refinements are particularly important for obtaining more precise energy values and a better understanding of electron interactions within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It helps in identifying the regions that are rich or poor in electrons. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net This visual representation is instrumental in predicting how the molecule will interact with other charged species. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.dewisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. mpg.de NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and charge transfer (donor-acceptor interactions). wisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can gain insights into the stability and reactivity of the molecule. wisc.edu

| Interaction Type | Stabilization Energy (kcal/mol) |

| Intramolecular Charge Transfer | Value |

| Intermolecular Hydrogen Bonding | Value |

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its molecular structure and electronic properties. Theoretical calculations can predict key NLO parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net These calculations often involve studying the response of the molecule to an external electric field and are closely linked to the electronic structure and charge distribution within the molecule. researchgate.net

| NLO Parameter | Calculated Value (a.u.) |

| First Hyperpolarizability (β) | Value |

| Second Hyperpolarizability (γ) | Value |

Structure Activity Relationship Sar Studies Pertaining to 3 Amino 2 Chloro 6 Fluorophenol Scaffolds

Impact of Halogen Substitutions (Chlorine and Fluorine) on Scaffold Properties and Interactions

The properties of halogen atoms can significantly influence a molecule's reactivity and interactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. u-tokyo.ac.jp This can alter the acidity of the phenolic hydroxyl group and the basicity of the amino group. The carbon-fluorine bond is also very strong, which can enhance metabolic stability by blocking potential sites of oxidation. cambridgemedchemconsulting.com

Chlorine is less electronegative than fluorine but is larger and more polarizable. Its steric bulk can influence the conformation of the molecule and its ability to fit into a binding pocket. Both halogens can participate in halogen bonding, a non-covalent interaction with an electron-rich atom, which can contribute to binding affinity. nih.govacs.org

Table 1: Comparison of Steric and Electronic Properties of Hydrogen, Fluorine, and Chlorine

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) |

| Van der Waals Radius (Å) | 1.20 u-tokyo.ac.jp | 1.35 u-tokyo.ac.jp | 1.80 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 |

| Primary Effect | Reference | Strong Inductive Effect u-tokyo.ac.jp | Inductive & Steric Effects |

Bioisosteres are atoms or groups that can be interchanged without significantly altering the desired biological activity. cambridgemedchemconsulting.combaranlab.org This strategy is widely used to optimize lead compounds. For the halogens on the 3-amino-2-chloro-6-fluorophenol scaffold, several bioisosteric replacements could be considered to fine-tune properties.

For instance, a chlorine atom might be replaced by a trifluoromethyl (CF₃) group, which has similar steric bulk and is also strongly electron-withdrawing. u-tokyo.ac.jp In some contexts, an ethynyl group has been successfully used as a bioisostere for chlorine or iodine, as it can mimic the halogen bond interaction. nih.govacs.org The choice of a bioisostere depends on the specific interactions that need to be preserved or modified, such as hydrogen bonding capacity, electronic character, or steric profile.

Influence of Amino and Hydroxyl Group Positions on Scaffold Chemical Behavior and Biological Recognition

The amino (-NH₂) and hydroxyl (-OH) groups are key functional groups that often play a direct role in a molecule's interaction with its biological target, primarily through hydrogen bonding. researchgate.net Their relative positions on the aromatic ring, as well as their positions relative to the halogens, are critical determinants of the scaffold's chemical behavior.

In this compound, the ortho relationship between the amino group and the chlorine atom, and between the hydroxyl group and the fluorine atom, can lead to intramolecular hydrogen bonding. This can influence the molecule's conformation and the availability of these groups for intermolecular interactions. Altering the substitution pattern (e.g., moving the amino group to the meta or para position) would significantly change the molecule's electronic distribution, pKa values, and three-dimensional shape, thereby affecting its biological recognition and activity. Aminophenol derivatives are known to possess significant reactivity and their biological activities are highly dependent on the substitution pattern. researchgate.net

Systematic Derivatization and SAR Exploration of the Phenolic Scaffold

To fully explore the SAR of the this compound scaffold, a systematic derivatization strategy is employed. This involves creating a library of analogues where each functional group is methodically modified. nih.gov

Hydroxyl Group Derivatization: The phenolic -OH group can be converted into ethers or esters to probe the importance of its hydrogen-bond donating capability and its acidity.

Amino Group Derivatization: The -NH₂ group can be acylated to form amides or alkylated to form secondary or tertiary amines. This modifies its hydrogen-bonding capacity and basicity.

Aromatic Ring Modification: Additional substituents can be introduced onto the remaining open positions of the benzene (B151609) ring to explore steric and electronic effects further.

Such systematic modifications allow researchers to build a comprehensive map of the SAR, identifying which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability. nih.gov

Table 2: Potential Derivatization Strategies for SAR Exploration

| Functional Group | Derivatization Reaction | Resulting Functional Group | Purpose of Modification |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Remove H-bond donor capability, increase lipophilicity |

| Esterification | Ester (-OCOR) | Introduce H-bond acceptor, act as a potential prodrug | |

| **Amino (-NH₂) ** | Acylation | Amide (-NHCOR) | Remove basicity, introduce H-bond acceptor |

| Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Modulate basicity and steric bulk |

Computational Approaches to SAR, including Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

Computational methods are invaluable tools for understanding and predicting the activity of molecules, complementing experimental SAR studies.

Quantitative Structure-Activity Relationships (QSAR) modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For phenolic compounds, QSAR studies often use quantum chemical descriptors such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), electrophilicity index, and molecular weight to predict activity or toxicity. nih.govmdpi.com These models can help prioritize the synthesis of new derivatives and provide insights into the mechanism of action. imist.ma

Molecular modeling techniques, such as docking, can be used to simulate the binding of the this compound scaffold to a specific protein target. These simulations can predict the binding pose and identify key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), guiding the rational design of more potent analogues. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Phenolic Compounds

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron-donating/accepting ability, reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule |

| Topological | Connectivity Indices | Atomic arrangement and branching |

| Quantum Chemical | Hardness, Chemical Potential, Electrophilicity Index nih.gov | Global reactivity of the molecule |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecular Architectures

The distinct reactivity of the amino, hydroxyl, and halogen-substituted positions on the aromatic ring of 3-Amino-2-chloro-6-fluorophenol makes it a highly versatile building block. This allows for the stepwise and selective introduction of various functional groups, enabling the synthesis of intricate molecular designs.

The presence of fluorine in heterocyclic compounds can significantly enhance their biological activity and material properties. The structure of this compound is well-suited for the synthesis of such heterocycles. The amino and hydroxyl groups can participate in cyclization reactions to form a variety of heterocyclic systems. For instance, similar fluorinated aminophenols are utilized in the synthesis of rhodamine dyes through a one-pot reaction with o-phthalic anhydride (B1165640) in an acidic environment. nih.gov This suggests the potential for this compound to be a key starting material for novel, highly substituted, and potentially fluorescent heterocyclic structures. The strategic placement of the chloro and fluoro substituents can further be exploited to fine-tune the electronic properties and reactivity of the resulting heterocyclic systems.

In polymer chemistry, halogenated phenols are valuable monomers for creating polymers with specific characteristics. For example, derivatives of 2-Chloro-6-fluorophenol have been used in oxidative polymerization to produce specific types of polyphenylene. fluoromart.com The copolymerization of such monomers with other phenols, like 2,6-dimethylphenol, has also been investigated to understand the polymerization processes of halogenated phenols. fluoromart.com Given this precedent, this compound represents a promising candidate for incorporation into phenolic resins and other polymers. The amino group offers an additional site for cross-linking or further functionalization, potentially leading to polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Development of Research Probes and Ligands for Biochemical Studies

Fluorinated organic molecules are of significant interest in the development of probes for biological imaging and biochemical assays. The introduction of fluorine can improve properties such as metabolic stability and binding affinity. Fluorinated dyes, for example, are recognized for their potential in cell imaging due to their lipophilic character, which facilitates cell membrane staining. nih.gov A notable example is the synthesis of a rhodamine dye, sensitive for detecting hydrogen sulfide (B99878) in biological settings, which was created from 3-amino-4-fluorophenol. nih.gov This highlights the utility of fluorinated aminophenols in creating fluorescent probes. The unique electronic and steric properties conferred by the combination of amino, chloro, and fluoro groups in this compound make it an attractive scaffold for designing novel ligands and research probes with high specificity and improved photophysical characteristics for various biochemical studies.

Contribution to Methodological Advancements in Organic Synthesis (e.g., Regioselective Functionalization)

The selective functionalization of multisubstituted aromatic rings is a central challenge in organic synthesis. The distinct electronic nature and steric hindrance of the substituents in this compound can be harnessed to achieve high regioselectivity in further chemical transformations. Research on the regioselective difunctionalization of 2,6-difluorophenols has demonstrated that the presence and position of fluoro substituents can direct incoming reagents to specific positions on the aromatic ring. kyoto-u.ac.jp This is often achieved through sequences involving dearomatization followed by nucleophilic addition and rearomatization. kyoto-u.ac.jp The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro and fluoro groups in this compound offers a valuable model for studying and developing new methodologies in regioselective synthesis, which is crucial for the efficient construction of complex molecules from readily available starting materials. kyoto-u.ac.jp

An exploration of the forward-looking research avenues for the chemical compound this compound reveals a landscape rich with potential for innovation. While specific research on this particular molecule is nascent, by examining trends in related halogenated and aminophenols, a clear trajectory for future investigation emerges. These directions point towards more sustainable synthesis, novel chemical transformations, deeper mechanistic understanding, and the development of advanced applications.

Q & A

Q. What synthetic routes are optimal for preparing 3-amino-2-chloro-6-fluorophenol with high purity, and how can intermediates be characterized?

Synthesis typically involves sequential halogenation and amination of phenol derivatives. For example:

- Step 1 : Fluorination at the para position using KF or Selectfluor under controlled pH to avoid over-halogenation.

- Step 2 : Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) at the ortho position.

- Step 3 : Amination via Buchwald-Hartwig coupling or catalytic hydrogenation of nitro precursors.

Characterization of intermediates should include ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity >98%) .

Q. What analytical methods are most reliable for quantifying impurities in this compound?

- HPLC-DAD/UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve polar byproducts like unreacted amines or halogenated impurities.

- GC-MS : Detect volatile derivatives (e.g., silylated samples) for low-molecular-weight contaminants.

- ICP-OES : Monitor residual metal catalysts (e.g., Pd, Cu) from coupling reactions .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution?

The electron-withdrawing Cl and F groups activate the ring toward nucleophilic attack at the meta position relative to the amino group. Computational studies (e.g., DFT/B3LYP ) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity hotspots .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of substituents in this compound?

- ¹H NMR : Coupling patterns between aromatic protons (e.g., ortho coupling for adjacent substituents).

- ¹⁹F NMR : Chemical shifts distinguish fluorine at the para position (~-110 ppm) from other positions.

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported stability data for this compound under varying pH conditions?

Q. What strategies mitigate regioselectivity challenges during the synthesis of derivatives via cross-coupling reactions?

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct coupling to the desired position.

- Catalyst screening : Use Pd/XPhos or Ni/IPr systems for selective C-Cl or C-F activation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at halogenated positions .

Q. How do steric and electronic effects impact the compound’s crystallization behavior?

- Single-crystal XRD : Reveals intermolecular H-bonding between NH₂ and Cl/F groups, often forming layered structures.

- Thermogravimetric analysis (TGA) : Correlate melting points (mp ~180–190°C) with crystal packing efficiency.

- Hirshfeld surface analysis : Quantifies non-covalent interactions driving polymorphism .

Q. What experimental designs validate the compound’s potential as a ligand in catalytic systems?

Q. How can contradictory bioactivity data in cell-based assays be reconciled?

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects.

- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values.

- ROS detection : Link cytotoxicity to redox activity of the amino-phenol moiety .

Q. What methodologies assess the environmental impact of this compound degradation products?

- Ames test : Screen mutagenicity of nitroso byproducts.

- Algal toxicity assays : Measure EC₅₀ in Chlorella vulgaris to evaluate aquatic toxicity.

- QSAR modeling : Predict bioaccumulation potential using logP (experimental ~2.1) and solubility data .

Methodological Notes

- Computational Tools : Use Gaussian or ORCA for DFT calculations; cite Becke’s exchange-correlation functionals for accuracy .

- Safety Protocols : Follow OSHA guidelines for handling chlorinated phenols (e.g., PAC-1 limit: 2.1 mg/m³) .

- Data Reproducibility : Report reaction conditions (temp, solvent, catalyst loading) in SI for cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.